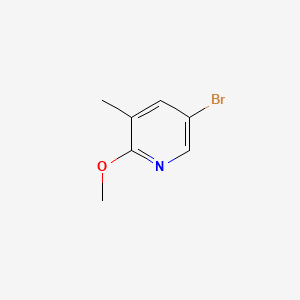

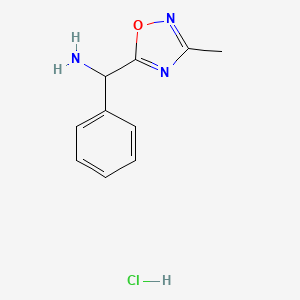

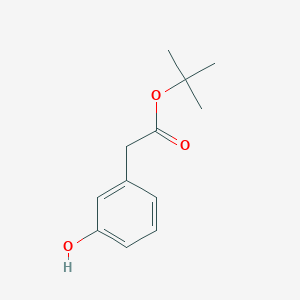

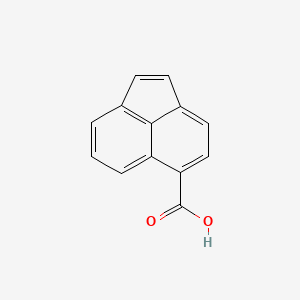

![molecular formula C8H7FN2O B1291534 6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 348133-45-9](/img/structure/B1291534.png)

6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" is a fluorinated benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a fluorine atom can significantly alter the biological activity and physical properties of these molecules due to its electronegativity and small size.

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives can be achieved through various methods. For instance, a one-pot nitro reductive cyclization method was used to synthesize a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, using sodium dithionite as a reductive cyclizing agent in a DMSO medium . This method could potentially be adapted for the synthesis of "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" by altering the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of fluorinated benzimidazole derivatives can be elucidated using single-crystal X-ray studies, as demonstrated for the related compound mentioned above . These studies can reveal the crystalline system, space group, and intermolecular interactions such as hydrogen bonds within the crystal structure. Computational methods like Hirshfeld surface analysis and density functional theory (DFT) can further visualize and analyze these interactions .

Chemical Reactions Analysis

Fluorinated benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole involved the introduction of thiourea and urea moieties into the benzimidazole core . These modifications can lead to compounds with enhanced antimicrobial and antioxidant activities. Similar strategies could be employed to create derivatives of "6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one" for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzimidazoles are influenced by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity and metabolic stability of these compounds. The crystal structure analysis can provide insights into the solid-state properties, while computational studies can predict the electronic and molecular properties . These analyses are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Crystal and Molecular Structures Analysis

Research involving derivatives of the mentioned compound, like methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, focused on their crystal and molecular structures. These studies are essential for understanding the chemical and physical properties of these compounds, which were obtained as by-products during the synthesis of antitubercular agents (Richter et al., 2023).

Non-linear Optical (NLO) Materials

Derivatives like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole have been synthesized and characterized for their potential as organic NLO materials. These studies involve understanding the electronic properties and NLO behavior, which are critical for applications in various NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).

Fluorinated Heterocyclic Compounds for Pharmacological Screening

The synthesis of fluorinated derivatives for pharmacological screening involves evaluating their physicochemical, ADME, pharmacokinetic properties, and biological activity. Such studies contribute to the development of new compounds with potential antibacterial and anti-inflammatory activities (Binoy et al., 2021).

Inhibitors for Anti-inflammatory Activity

Compounds like 4‐((5‐fluoro‐6‐(substituted)‐1H‐benzo[d]imidazol‐2‐ylthio)methyl)‐benzoic acids have been synthesized and evaluated for their inhibitory potencies against enzymes like soluble epoxide hydrolase (sEH) and 5‐lipoxygenase (5‐LOX), showcasing their potential for anti-inflammatory activity (Nandha, Ramareddy, & Kuntal, 2018).

Serotonin Receptors Ligands for CNS Study

Derivatives have been synthesized and evaluated against serotonin receptors as potent dual ligands. These studies involve understanding the structure-activity relationship and exploring the potential for CNS applications, including PET imaging in primate brains (Deau et al., 2015).

properties

IUPAC Name |

5-fluoro-3-methyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVUHCAHXNGVLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

348133-45-9 |

Source

|

| Record name | 6-fluoro-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

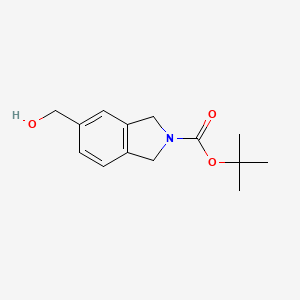

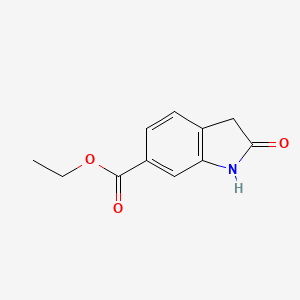

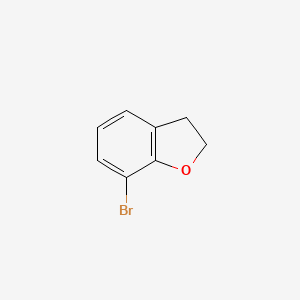

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)